molecular formula C11H13NO4 B8806601 Methyl 5-(acetylamino)-o-anisate CAS No. 79893-19-9

Methyl 5-(acetylamino)-o-anisate

Cat. No.: B8806601
CAS No.: 79893-19-9
M. Wt: 223.22 g/mol
InChI Key: OICCRSUCOIYODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(acetylamino)-o-anisate (IUPAC: methyl 5-acetamido-2-methoxybenzoate) is an ortho-substituted benzoate ester featuring a methoxy group at the 2-position and an acetylamino group at the 5-position of the aromatic ring. For instance, methyl o-anisate (methyl 2-methoxybenzoate) is highlighted as a volatile compound in wintergreen oil, with trace amounts detected in synthetic methyl salicylate preparations . Derivatives of 5-(acetylamino) substituents, such as triazole and pyrrole-based esters, demonstrate diverse applications in medicinal chemistry and enzyme inhibition .

Properties

CAS No.

79893-19-9

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 5-acetamido-2-methoxybenzoate

InChI

InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-10(15-2)9(6-8)11(14)16-3/h4-6H,1-3H3,(H,12,13)

InChI Key

OICCRSUCOIYODF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share key functional groups (acetylamino, ester, or methoxy) with methyl 5-(acetylamino)-o-anisate:

Compound Name Key Functional Groups Structural Backbone Applications/Properties References
Methyl o-anisate Methoxy, ester Benzoate Volatile compound in essential oils
AOPHA-Me* Acetylamino, ester, α,β-unsaturated ketone Hexenoic acid derivative HDAC inhibition (IC50 ~1–30 µM)
Methyl 5-(acetylamino)-1H-pyrrole-2-carboxylate Acetylamino, ester Pyrrole ring Intermediate in heterocyclic synthesis
Methyl 5-(acetylamino)-1H-triazole-3-carboxylate Acetylamino, ester Triazole ring Spectroscopic characterization

*5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester

Physicochemical Properties

Comparative physicochemical data for selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectral Data (Key Features)
Methyl o-anisate C9H10O3 166.18 Not reported GC-MS: m/z 166 (M+), methoxy resonance in NMR
AOPHA-Me C15H16NO5 290.29 Not reported HRMS: [M+H]+ at 291.1; IR: C=O stretches (1740, 1680 cm⁻¹)
Methyl 5-(acetylamino)-1H-pyrrole-2-carboxylate C8H10N2O3 182.18 Not reported 1H NMR: δ 2.15 (s, 3H, CH3CO), 3.85 (s, 3H, OCH3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.